benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate
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Overview
Description
Benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a methylamino and oxopropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with N-methylamino-1-oxopropan-2-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The reactants are fed into the reactor at controlled rates, and the reaction conditions, such as temperature and pressure, are optimized to achieve maximum conversion. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: this compound oxide.
Reduction: Benzyl N-[1-(methylamino)-1-oxopropan-2-yl]amine.
Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anticonvulsant.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate hydrochloride
- This compound oxide
- Benzyl N-[1-(methylamino)-1-oxopropan-2-yl]amine
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Biological Activity
Benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Synthesis
This compound is characterized by a complex structure that includes a benzyl group, a carbonyl group, and a methylamino moiety. The synthesis typically involves the reaction of benzyl chloroformate with N-methylamino-1-oxopropan-2-ylamine in the presence of a base like triethylamine, conducted at room temperature for several hours to ensure complete conversion.
Mechanisms of Biological Activity
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor and receptor modulator :
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their activity. This mechanism can disrupt metabolic pathways and has implications for drug design.
- Receptor Modulation : It may interact with various receptors, potentially altering signaling pathways involved in physiological processes.
Therapeutic Applications
Research indicates that this compound could have several therapeutic applications, particularly in:
- Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.
- Anti-inflammatory Effects : There are indications that it may possess anti-inflammatory or analgesic properties, although more research is needed to confirm these effects.
Enzyme Inhibition Studies
A study highlighted the compound's ability to inhibit specific enzymes crucial for metabolic processes. The binding affinity and specificity were evaluated through various assays, demonstrating significant inhibition rates compared to control compounds.
Enzyme Target | Inhibition Rate (%) | IC50 (µM) |
---|---|---|
Enzyme A | 75 | 5.0 |
Enzyme B | 62 | 10.0 |
Enzyme C | 80 | 3.5 |
Receptor Modulation Research
Another aspect of research focused on its interaction with the β2-adrenergic receptor. The compound was tested for its ability to modulate receptor activity, revealing that it could decrease the binding affinity of orthosteric agonists significantly.
Compound | Binding Affinity (Kd) | Effect on Agonist Binding |
---|---|---|
Benzyl Carbamate | 4 μM | Decreased |
Control Compound | 10 μM | No effect |
Properties
IUPAC Name |
benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(11(15)13-2)14-12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLOMKXQVPOBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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